Propyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
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Overview
Description
Propyl 4-{1-bromo-16,18-dioxo-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate is a complex organic compound with a unique structure It is characterized by a bromine atom, multiple oxygen atoms, and a pentacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate involves multiple steps. The starting materials typically include a benzoate derivative and a brominated azapentacyclic compound. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atom or the carbonyl groups in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Propyl 4-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of propyl 4-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propyl 3-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate
- Isopropyl 4-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate
Uniqueness
Propyl 4-{1-bromo-16,18-dioxo-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate stands out due to its specific structural features, such as the position of the bromine atom and the arrangement of the pentacyclic framework
Properties
Molecular Formula |
C28H22BrNO4 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
propyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C28H22BrNO4/c1-2-15-34-27(33)16-11-13-17(14-12-16)30-25(31)23-22-18-7-3-5-9-20(18)28(29,24(23)26(30)32)21-10-6-4-8-19(21)22/h3-14,22-24H,2,15H2,1H3 |
InChI Key |
GVKHWFZDELTBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br |
Origin of Product |
United States |
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